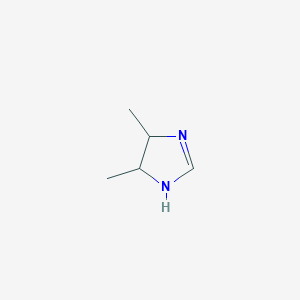

4,5-Dimethyl-4,5-dihydro-1h-imidazole

Description

Historical Context and Significance of Imidazoline (B1206853) Heterocycles

The parent aromatic compound, imidazole (B134444), was first synthesized by Heinrich Debus in 1858. nih.gov The exploration of its partially saturated forms, the imidazolines (also known as dihydroimidazoles), followed. A key moment in the history of these compounds was the first synthesis of 2-methyl-imidazoline in 1888 by Hofmann. researchgate.net Since these early syntheses, the field of imidazoline chemistry has expanded significantly.

Imidazoline heterocycles are of considerable importance for several reasons. Industrially, they are widely used as effective corrosion inhibitors, which is attributed to the five-membered heterocyclic ring with two nitrogen atoms that can be readily adsorbed onto metal surfaces. researchgate.net In the realm of medicinal chemistry, the synthesis and study of imidazoline-containing drugs grew substantially following the discovery of imidazoline binding sites in the body in 1984. researchgate.net These heterocycles are integral components of many biologically active natural and synthetic compounds. researchgate.net Their versatility also makes them valuable intermediates in organic synthesis and as organocatalysts. researchgate.net

Structural Characteristics and Nomenclature of 4,5-Dimethyl-4,5-dihydro-1H-imidazole

4,5-Dimethyl-4,5-dihydro-1H-imidazole is a specific derivative of the dihydroimidazole (B8729859) scaffold. Its structure consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3 and a carbon-nitrogen double bond. The "dihydro" designation indicates the presence of one reduced double bond compared to the fully aromatic imidazole. The prefix "4,5-dimethyl" specifies that two methyl groups are attached to the carbon atoms at positions 4 and 5 of the ring.

The nomenclature precisely describes the molecular architecture. "Imidazole" refers to the core five-membered ring with two nitrogen atoms. "Dihydro" specifies that the ring is partially saturated. "4,5-dimethyl" indicates the location of the two methyl substituents. The "1H" denotes that the nitrogen at position 1 bears a hydrogen atom. Depending on the position of the double bond, three isomers of imidazoline are possible: 2-imidazoline, 3-imidazoline, and 4-imidazoline. wikipedia.org

Table 1: Physicochemical Properties of 4,5-Dimethyl-4,5-dihydro-1H-imidazole

| Property | Value |

|---|---|

| Molecular Formula | C5H10N2 |

| Molecular Weight | 98.15 g/mol |

| IUPAC Name | 4,5-dimethyl-4,5-dihydro-1H-imidazole |

| CAS Number | 17339-65-2 (for the unspecified stereoisomer) |

| Structure | A 5-membered heterocyclic ring with two nitrogen atoms, one C=N double bond, and methyl groups at C4 and C5. |

Note: Data corresponds to the general structure; specific stereoisomers may have different properties.

Overview of Current Research Trajectories for Dihydroimidazole Derivatives

Research into dihydroimidazole derivatives is active and multifaceted, spanning organic synthesis, materials science, and medicinal chemistry. These compounds are recognized for their utility as synthetic intermediates, chiral auxiliaries, and chiral ligands in asymmetric catalysis. omicsonline.org

In the field of medicinal chemistry, dihydroimidazole derivatives are being extensively investigated for a wide range of potential therapeutic applications. The electron-rich nature of the imidazole core allows these molecules to bind readily to various enzymes and receptors. nih.gov This has led to the development and investigation of derivatives with a broad spectrum of biological activities.

Table 2: Selected Areas of Research for Dihydroimidazole Derivatives

| Research Area | Description of Activity |

|---|---|

| Antibacterial/Antifungal | Novel imidazole derivatives are being synthesized and tested against various strains of bacteria and fungi, including drug-resistant strains. nih.gov Some have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria. omicsonline.org |

| Antihyperglycemic | Certain dihydroimidazoles, such as midaglizole (B1196117) and deriglidole, have been identified as potent agents for managing high blood sugar. omicsonline.org |

| Anticancer | The imidazole scaffold is a key component in compounds being explored for their anticancer properties, with mechanisms that include the inhibition of crucial enzymes like kinases and topoisomerase II. nih.gov |

| Antiparasitic | Researchers have developed imidazole derivatives that show high selectivity and inhibitory action against parasites such as Toxoplasma gondii. jchemrev.com |

| Anti-tubercular | Substituted imidazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. jchemrev.com |

The ongoing research highlights the chemical versatility and therapeutic potential of the dihydroimidazole scaffold, suggesting that new applications and more potent derivatives will continue to emerge. nih.gov

Structure

3D Structure

Properties

CAS No. |

90304-14-6 |

|---|---|

Molecular Formula |

C5H10N2 |

Molecular Weight |

98.15 g/mol |

IUPAC Name |

4,5-dimethyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C5H10N2/c1-4-5(2)7-3-6-4/h3-5H,1-2H3,(H,6,7) |

InChI Key |

YWKSINPSASCIMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(N=CN1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dimethyl 4,5 Dihydro 1h Imidazole and Its Derivatives

Strategies for the Construction of the 4,5-Dihydro-1H-imidazole Core

The synthesis of the 4,5-dihydro-1H-imidazole ring system can be achieved through various cyclization strategies, starting from readily available acyclic precursors. The introduction of methyl groups at the 4 and 5 positions requires specific regioselective approaches.

Cyclization Approaches for Formation of the Dihydroimidazole (B8729859) Ring System (e.g., from α-azidoenones, nitriles, ethylenediamine)

The construction of the 4,5-dihydro-1H-imidazole core can be accomplished through several synthetic routes. One common method involves the condensation of a 1,2-diamine with a suitable one-carbon unit. For the synthesis of the parent 4,5-dihydro-1H-imidazole, the reaction of ethylenediamine (B42938) with formaldehyde (B43269) is a known approach. nih.gov

A particularly effective method for the synthesis of 2-substituted 4,5-dihydro-1H-imidazoles involves the reaction of nitriles with ethylenediamine. This transformation can be conveniently facilitated by reagents such as trimethylaluminum, which activates the nitrile for nucleophilic attack by the diamine. scilit.com This method is advantageous for its mild conditions and applicability to a range of nitrile substrates.

Another versatile approach is the cyclization of α-azido ketones. These precursors can undergo intramolecular reactions to form the dihydroimidazole ring, often promoted by reducing agents or through thermal or photochemical conditions. While the direct synthesis of the 4,5-dimethyl derivative via this route is not extensively detailed, the methodology presents a viable pathway for accessing substituted dihydroimidazoles. nih.gov

Furthermore, the reaction of 2,3-diaminobutane with formaldehyde or its equivalents serves as a direct route to 4,5-dimethyl-4,5-dihydro-1H-imidazole. This method relies on the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the desired heterocyclic core. The stereochemistry of the starting diamine (meso- or dl-) will dictate the relative stereochemistry of the methyl groups in the product.

The following table summarizes key cyclization strategies for the formation of the 4,5-dihydro-1H-imidazole ring system.

Table 1: Cyclization Approaches for 4,5-Dihydro-1H-imidazole Core Synthesis

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| Ethylenediamine, Formaldehyde | Acid or base catalysis | 4,5-Dihydro-1H-imidazole | nih.gov |

| Nitriles, Ethylenediamine | Trimethylaluminum | 2-Substituted-4,5-dihydro-1H-imidazole | scilit.com |

| α-Azido ketones | Various (e.g., reduction) | Substituted 4,5-dihydro-1H-imidazoles | nih.gov |

| 2,3-Diaminobutane, Formaldehyde | Condensation | 4,5-Dimethyl-4,5-dihydro-1H-imidazole | - |

Regioselective Introduction of Methyl Substituents at 4,5-Positions

The most direct method for the regioselective introduction of methyl groups at the 4 and 5 positions is to start with a precursor that already contains this substitution pattern. As mentioned, the use of 2,3-diaminobutane as the diamine component in cyclization reactions directly affords the 4,5-dimethyl-4,5-dihydro-1H-imidazole core.

Alternatively, methods for the synthesis of 4,5-disubstituted imidazoles, which can be subsequently reduced to the dihydroimidazole, often involve the condensation of 1,2-dicarbonyl compounds with aldehydes and an ammonia (B1221849) source. For instance, the reaction of 2,3-butanedione (B143835) (diacetyl) with an aldehyde and ammonium (B1175870) acetate (B1210297) can yield a 2,4,5-trimethyl-1H-imidazole, which could then be selectively reduced to the corresponding dihydroimidazole. rsc.orgnih.gov Microwave-assisted solventless synthesis using 1,2-diketones and urotropine in the presence of ammonium acetate has also been reported for the efficient synthesis of 4,5-disubstituted imidazoles. rsc.org

Functionalization and Derivatization at Nitrogen and Carbon Centers

Once the 4,5-dimethyl-4,5-dihydro-1H-imidazole core is constructed, further modifications can be introduced at both the nitrogen and carbon atoms of the ring to generate a library of derivatives with diverse properties.

N-Substitution Reactions (e.g., acylation, sulfonation, alkylation)

The secondary amine at the N1 position of the 4,5-dihydro-1H-imidazole ring is nucleophilic and can readily undergo a variety of substitution reactions.

N-Acylation: The introduction of an acyl group at the N1 position can be achieved by reacting the dihydroimidazole with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction provides access to a range of N-acyl derivatives. The acylation of imidazoles is a well-established transformation, and similar conditions can be applied to their dihydro counterparts. orgchemres.orgresearchgate.netnuph.edu.ua For instance, the reaction of a 4,5-dihydro-1H-imidazole with an acyl chloride in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran, often with a tertiary amine base like triethylamine (B128534) to scavenge the liberated HCl, would yield the corresponding N-acylated product.

N-Sulfonation: Similarly, N-sulfonation can be accomplished by treating the 4,5-dihydro-1H-imidazole with a sulfonyl chloride in the presence of a base. This reaction leads to the formation of stable sulfonamide derivatives. Research has shown the successful synthesis of di-substituted sulfonamide derivatives from a hybrid compound containing a 4,5-dihydro-1H-imidazole core. researchgate.net The reactions are typically carried out in an anhydrous aprotic solvent such as dichloroethane at elevated temperatures. researchgate.net

N-Alkylation: The N1 position can also be alkylated using various alkylating agents, such as alkyl halides or sulfates. The regioselectivity of alkylation in imidazole (B134444) systems can sometimes be complex, leading to a mixture of N1 and N3 substituted products in the case of the aromatic imidazole. However, in the 4,5-dihydro-1H-imidazole system, the N1 and N3 positions are equivalent in the unsubstituted parent compound, simplifying the outcome. For substituted dihydroimidazoles, the regioselectivity will be influenced by steric and electronic factors of the substituents.

The following table provides an overview of N-substitution reactions on the 4,5-dihydro-1H-imidazole ring.

Table 2: N-Substitution Reactions of 4,5-Dihydro-1H-imidazoles

| Reaction Type | Reagent | Product | Reference(s) |

|---|---|---|---|

| Acylation | Acyl chloride / Anhydride | N-Acyl-4,5-dihydro-1H-imidazole | orgchemres.orgresearchgate.netnuph.edu.ua |

| Sulfonation | Sulfonyl chloride | N-Sulfonyl-4,5-dihydro-1H-imidazole | researchgate.net |

| Alkylation | Alkyl halide | N-Alkyl-4,5-dihydro-1H-imidazole | - |

C-Substitution Reactions (e.g., chloromethylation, other functional group introductions)

Functionalization at the carbon centers of the 4,5-dimethyl-4,5-dihydro-1H-imidazole ring, particularly at the C2 position, allows for the introduction of a wide range of substituents.

Chloromethylation: The introduction of a chloromethyl group at the C2 position is a valuable transformation as the resulting product can serve as a versatile intermediate for further nucleophilic substitution reactions. While specific examples for the 4,5-dimethyl derivative are not prevalent, the general methodology for chloromethylation of imidazoles can be adapted.

Other Functional Group Introductions: The C2 position of the 4,5-dihydro-1H-imidazole ring is part of an aminal functional group, making it susceptible to substitution. Lithiation at the C2 position, followed by quenching with an electrophile, is a powerful strategy for introducing various functional groups. For instance, treatment with a strong base like n-butyllithium can generate a C2-lithiated intermediate, which can then react with a range of electrophiles such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides to afford the corresponding C2-substituted derivatives. researchgate.net

Synthesis of Hybrid Compounds Incorporating 4,5-Dihydro-1H-imidazole Moieties

The 4,5-dihydro-1H-imidazole core is often incorporated into larger molecular frameworks to create hybrid compounds with potentially enhanced biological or material properties. researchgate.net The synthesis of such hybrids typically involves coupling a pre-functionalized 4,5-dihydro-1H-imidazole with another heterocyclic or aromatic system.

For example, a novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, was synthesized and subsequently converted into a series of di-substituted sulfonamide derivatives. researchgate.net This demonstrates a strategy where the dihydroimidazole moiety is introduced onto another heterocyclic core, followed by further derivatization. The synthesis of imidazole-thiazole hybrids has also been reported, showcasing the versatility of the imidazole scaffold in constructing complex molecules. scilit.com

The following table lists some of the key compounds mentioned in this article.

Catalytic Approaches in 4,5-Dimethyl-4,5-dihydro-1H-imidazole Synthesis

The synthesis of the 4,5-dihydro-1H-imidazole core, and by extension the 4,5-dimethyl derivative, has been significantly advanced through the use of various catalytic systems. These catalysts enhance reaction rates, improve yields, and can offer greater selectivity under milder conditions compared to traditional stoichiometric methods.

Transition metal catalysts have been effectively employed in the synthesis of imidazoline (B1206853) derivatives. bohrium.com For instance, palladium-catalyzed multicomponent reactions have been developed for the synthesis of 2-imidazolines from imines, acid chlorides, and carbon monoxide. mdpi.com This approach allows for a modular synthesis, enabling the introduction of diverse substituents at the 2-position of the imidazoline ring. mdpi.com While not explicitly demonstrated for 4,5-dimethyl-4,5-dihydro-1H-imidazole, this methodology could theoretically be adapted by using an imine derived from 2,3-butanediamine.

In addition to palladium, other transition metals like nickel and copper have shown remarkable activity in coupling and cyclization reactions to form imidazolines. bohrium.com Furthermore, zeolites, such as ZSM-11, have been utilized as reusable heterogeneous catalysts for the synthesis of polysubstituted imidazoles under solvent-free conditions, a method that could potentially be adapted for dihydroimidazole synthesis. nih.govrsc.org The use of such solid acid catalysts simplifies product purification and catalyst recovery, aligning with the principles of green chemistry. nih.govrsc.org

Another notable catalytic approach involves the use of metal co-ordinate complexes like potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net This inexpensive and environmentally benign catalyst has been shown to efficiently catalyze the synthesis of imidazolines from 1,2-diamines and aldehydes under solvent-free conditions. researchgate.net The reaction proceeds via the oxidation of the carbon-nitrogen bond, offering high yields of the desired products. researchgate.net This method is particularly promising for the synthesis of 4,5-Dimethyl-4,5-dihydro-1H-imidazole, which would involve the condensation of 2,3-butanediamine with an appropriate aldehyde in the presence of the K₄[Fe(CN)₆] catalyst.

The following table summarizes various catalytic approaches applicable to the synthesis of the 4,5-dihydro-1H-imidazole scaffold.

| Catalyst | Reactants | Reaction Conditions | Yield | Reference |

| Palladium complexes | Imines, Acid Chlorides, Carbon Monoxide | Multicomponent coupling | Good | mdpi.com |

| ZSM-11 Zeolite | 1,2-Diketone, Aldehyde, Aniline, Ammonium Acetate | Solvent-free | High | nih.govrsc.org |

| K₄[Fe(CN)₆] | 1,2-Diamine, Aldehyde | Solvent-free, Grinding | Excellent (90-97%) | researchgate.net |

| 2,6-Dimethylpyridinium trinitromethanide | Benzil/Benzoin, Aldehydes, Amines, Ammonium Acetate | Room temperature, Solvent-free | High | rsc.org |

| Nano aluminium nitride | Benzil, Aldehydes, Ammonium Acetate | Catalyst-free conditions mentioned, but used as a solid support/promoter | Good to Excellent | ias.ac.in |

Exploration of Solvent-Free and Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds, including 4,5-dihydro-1H-imidazoles. A primary focus of this is the reduction or elimination of hazardous solvents, leading to the development of solvent-free reaction conditions.

Solvent-free synthesis of imidazolines has been successfully achieved using various catalysts. As mentioned, the use of K₄[Fe(CN)₆] allows for the reaction to be carried out by simply grinding the reactants together at room temperature, completely avoiding the need for a solvent. researchgate.net This not only reduces environmental impact but also simplifies the work-up procedure. Similarly, the synthesis of tetrasubstituted imidazoles has been efficiently conducted under solvent-free conditions using ZSM-11 zeolite as a catalyst. nih.govrsc.org This method benefits from low catalyst loading and avoids tedious work-up procedures. nih.govrsc.org Another innovative solvent-free approach involves the use of a nanostructured molten salt, 2,6-dimethylpyridinium trinitromethanide, which acts as an efficient and reusable catalyst for the one-pot synthesis of polysubstituted imidazoles at room temperature. rsc.org

Beyond just the elimination of solvents, other green chemistry principles are being incorporated. The use of biodegradable and readily available catalysts is a key aspect. For example, lemon juice, a natural and inexpensive biocatalyst, has been successfully employed for the synthesis of 2,4,5-triaryl-1H-imidazoles. scispace.com This approach highlights the potential of using natural products as catalysts in organic synthesis, offering benefits such as low cost, ease of handling, and environmental friendliness. scispace.com

The development of metal-free and solvent-free conditions further enhances the green credentials of these synthetic routes. rsc.org Brønsted acidic ionic liquids have been shown to be efficient and recyclable catalysts for the synthesis of related heterocyclic systems, providing good to excellent yields under atom-economical pathways. rsc.org The reusability of the catalyst is a significant advantage, minimizing waste generation. rsc.org

The table below outlines several green chemistry approaches that could be adapted for the synthesis of 4,5-Dimethyl-4,5-dihydro-1H-imidazole and its derivatives.

| Green Approach | Catalyst/Conditions | Reactants | Advantages | Reference |

| Solvent-Free Synthesis | K₄[Fe(CN)₆], Grinding | 1,2-Diamine, Aldehyde | Mild conditions, High yield, Inexpensive, Eco-friendly | researchgate.net |

| Solvent-Free Synthesis | ZSM-11 Zeolite | 1,2-Diketone, Aldehyde, Aniline, Ammonium Acetate | Reusable catalyst, Short reaction time, Clean reaction | nih.govrsc.org |

| Bio-catalysis | Lemon Juice | Benzil, Aromatic Aldehydes, Ammonium Acetate | Inexpensive, Biodegradable, Non-toxic catalyst, Good yields | scispace.com |

| Metal-free and Solvent-free | Brønsted Acidic Ionic Liquid | Various substrates | Recyclable catalyst, Atom-economical, Ease of product isolation | rsc.org |

| One-pot Multicomponent Reaction | Sodium Lauryl Sulfate in Water | Benzaldehyde, Aniline, Ethylacetoacetate | Metal-free, Non-chromatographic purification, Excellent yields | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4,5 Dimethyl 4,5 Dihydro 1h Imidazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H, 13C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4,5-dihydro-1H-imidazole derivatives. One-dimensional (1D) 1H and 13C NMR spectra offer primary information regarding the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional (2D) techniques establish connectivity and spatial relationships within the molecule. researchgate.netnih.gov

1H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4,5-dihydro-1H-imidazole analogs, the methylene (B1212753) protons (CH2) of the heterocyclic ring typically appear as a multiplet. researchgate.net The chemical shifts are influenced by the nature of the substituents on the ring nitrogen and carbon atoms.

13C NMR Spectroscopy: The 13C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. In 1,2-diaryl-4,5-dihydro-1H-imidazole derivatives, the C4 and C5 carbons of the dihydroimidazole (B8729859) ring show characteristic signals. researchgate.net The iminic carbon (C2) is typically observed further downfield due to its bonding to two nitrogen atoms.

2D-NMR Techniques: To overcome the complexities of 1D spectra and to unambiguously assign all signals, various 2D-NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (1H-1H) spin-spin coupling networks, which is crucial for assigning protons in the dihydroimidazole ring and its substituents. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C), allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons. hmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This method provides information about the spatial proximity of protons, which helps in determining the stereochemistry and conformation of the molecule. researchgate.net

The combination of these NMR techniques allows for a complete and detailed structural assignment of 4,5-dimethyl-4,5-dihydro-1H-imidazole and its analogs.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

| 1H | Imidazole (B134444) Ring CH | 6.77 - 7.66 | researchgate.net |

| 1H | Dihydroimidazole CH2 | 3.50 - 4.50 | researchgate.net |

| 13C | Imidazole Ring C=C | 124.87 - 132.43 | researchgate.net |

| 13C | Dihydroimidazole CH2 | 45.0 - 55.0 | researchgate.net |

| 13C | Dihydroimidazole C=N | ~160.0 | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is characteristic of the compound's structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For 4,5-dihydro-1H-imidazole analogs, key characteristic absorption bands include:

N-H Stretching: A broad band typically appears in the region of 3300-3500 cm-1 for the N-H group within the imidazole ring. sctunisie.org

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm-1 and 2850-3000 cm-1, respectively. researchgate.net

C=N Stretching: The imine C=N double bond exhibits a strong absorption band in the 1600-1680 cm-1 region, which is a hallmark of the dihydroimidazole ring. nih.govresearchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations from substituents typically appear in the 1450-1600 cm-1 range. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing information that can be absent in IR spectra. For imidazole derivatives, Raman spectra can help identify in-plane and out-of-plane ring deformation modes. acs.org The orientation of the imidazole ring on a surface can be inferred from the enhancement of specific in-plane or out-of-plane vibrations in Surface-Enhanced Raman Spectroscopy (SERS) studies. researchgate.nettandfonline.com

| Vibrational Mode | Technique | Typical Wavenumber (cm-1) | Reference |

| N-H Stretch | IR | 3300 - 3500 | sctunisie.org |

| Aromatic C-H Stretch | IR | 3000 - 3100 | researchgate.net |

| Aliphatic C-H Stretch | IR | 2850 - 3000 | derpharmachemica.com |

| C=N Stretch | IR | 1600 - 1680 | nih.govresearchgate.net |

| Ring Deformation | Raman | 1394 - 1410 | acs.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Upon electron ionization (EI), 4,5-dihydro-1H-imidazole derivatives typically form a molecular ion (M+•), the mass of which corresponds to the molecular weight of the compound. The subsequent fragmentation of this ion provides valuable structural clues. Common fragmentation pathways for related heterocyclic systems include:

Loss of Substituents: The initial fragmentation often involves the cleavage of bonds to substituents on the ring. For example, the loss of a radical from a substituent is a common pathway. arkat-usa.org

Ring Cleavage: The dihydroimidazole ring itself can undergo cleavage, leading to the formation of characteristic fragment ions. These fragmentation patterns are influenced by the nature and position of substituents.

Rearrangements: Skeletal rearrangements can occur, leading to the formation of odd-electron ions. arkat-usa.org

Analysis of the mass-to-charge ratio (m/z) of the molecular ion and the various fragment ions allows for the confirmation of the molecular formula and the elucidation of the compound's structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. scirp.org

| Process | Description | Typical Observation | Reference |

| Molecular Ion Formation | Ionization of the molecule | Peak corresponding to the molecular weight (M+•) | arkat-usa.org |

| Substituent Loss | Cleavage of a bond to a substituent | [M - R]+, where R is the substituent | arkat-usa.org |

| Ring Fission | Breakage of bonds within the ring | Characteristic low-mass fragment ions | mdpi.com |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions in the solid state.

For substituted imidazole derivatives, crystallographic studies have shown that the imidazole ring is often essentially planar. nih.gov The substituents attached to the ring adopt specific orientations. For instance, in 4,5-dimethyl-1,2-diphenyl-1H-imidazole monohydrate, the phenyl rings are twisted with respect to the imidazole plane at different angles. nih.gov

Key information obtained from X-ray crystallography includes:

Molecular Geometry: Precise measurement of all bond lengths and angles.

Conformation: The dihedral angles between the heterocyclic ring and its substituents. In 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, the methylpyridine and methoxyphenyl rings are in a synperiplanar conformation. iosrjournals.org

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing. nih.govresearchgate.net

This detailed structural information is crucial for understanding the molecule's physical properties and for structure-activity relationship studies.

| Parameter | Description | Example Finding | Reference |

| Ring Planarity | Deviation of ring atoms from a mean plane | Imidazole ring is essentially planar [maximum deviation = 0.0037 (7) Å] | nih.gov |

| Dihedral Angles | Torsion angle between the ring and substituents | Phenyl rings can be twisted by 41° to 81° relative to the imidazole ring | nih.gov |

| Intermolecular Bonds | Hydrogen bonding in the crystal lattice | O-H···N and O-H···O hydrogen bonds are observed in the crystal structure | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. khanacademy.org The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-bonds.

For imidazole and its derivatives, the observed absorptions are typically due to π→π* and n→π* transitions.

π→π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings and usually result in strong absorption bands. Imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com

n→π Transitions:* These involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally weaker than π→π* transitions.

The position and intensity of the absorption bands are sensitive to the solvent and the nature of the substituents on the imidazole ring. Auxochromic groups can cause a shift in λmax to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). For example, in aqueous solutions, 4-methyl-imidazole-2-carbaldehyde shows characteristic absorption peaks at 217 nm and 282 nm. mdpi.com

| Transition Type | Description | Typical λmax (nm) | Reference |

| π→π | Electron promotion from a π bonding to a π antibonding orbital | 200 - 300 | mdpi.com |

| n→π | Electron promotion from a non-bonding to a π antibonding orbital | > 280 | mdpi.com |

Computational and Theoretical Investigations of 4,5 Dimethyl 4,5 Dihydro 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and electronic properties of molecules. For derivatives of imidazole (B134444), DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are standard for achieving a detailed understanding of their molecular architecture and electron distribution. acadpubl.eunih.gov Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of the atoms in the 4,5-Dimethyl-4,5-dihydro-1H-imidazole molecule, which is the foundational step for all subsequent computational analyses.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's stability and reactivity. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, readily participating in chemical reactions. irjweb.com For imidazole derivatives, the HOMO is often localized around the imidazole ring and any electron-rich substituents, while the LUMO is distributed across the molecule, indicating potential sites for nucleophilic attack. nih.govorientjchem.org The analysis of these orbitals explains the charge transfer interactions that can occur within the molecule. nih.govtandfonline.com

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.61 to -6.30 | Electron-donating ability |

| ELUMO | -0.59 to -1.81 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.87 to 5.50 | Chemical reactivity and kinetic stability irjweb.comorientjchem.org |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. orientjchem.orgniscpr.res.in It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions between them. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π(C2-N1) | ~30-50 |

| π(C4-C5) | π(C2-N3) | ~15-25 |

| LP(1) N1 | σ*(C2-N3) | ~5-10 |

LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. orientjchem.orgmdpi.com The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov These areas are often associated with electronegative atoms like nitrogen and oxygen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms bonded to heteroatoms. nih.gov Green areas signify neutral or zero potential. For 4,5-Dimethyl-4,5-dihydro-1H-imidazole, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring, highlighting them as the primary sites for electrophilic interaction. orientjchem.orgresearchgate.net

Quantum Chemical Descriptors and Reactivity Predictions

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. researchgate.netrasayanjournal.co.in These descriptors, based on conceptual DFT, provide a framework for predicting the chemical behavior of 4,5-Dimethyl-4,5-dihydro-1H-imidazole.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It signifies resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons from the environment. rasayanjournal.co.in

These parameters collectively provide a comprehensive profile of the molecule's reactivity, stability, and electron-accepting or -donating tendencies. rasayanjournal.co.inresearchgate.net

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | ~6.05 | Energy to remove an electron |

| Electron Affinity (A) | ~0.59 | Energy released when an electron is added |

| Electronegativity (χ) | ~3.32 | Electron attracting power |

| Chemical Hardness (η) | ~2.73 | Resistance to charge transfer |

| Chemical Softness (S) | ~0.37 | Propensity for charge transfer |

| Electrophilicity Index (ω) | ~2.02 | Electrophilic character |

In Silico Modeling of Chemical Interactions and Molecular Docking Studies

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is instrumental in drug discovery for evaluating how a potential drug molecule (ligand) interacts with a biological target. nih.govekb.eg

For 4,5-Dimethyl-4,5-dihydro-1H-imidazole, molecular docking studies can be performed to investigate its potential to bind to the active site of various enzymes or receptors. The process involves placing the optimized 3D structure of the imidazole derivative into the binding pocket of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (kcal/mol), and to identify the most stable binding pose. researchgate.net

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. arabjchem.orgresearchgate.net A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. ekb.eg Such in silico analyses can predict whether 4,5-Dimethyl-4,5-dihydro-1H-imidazole might act as an inhibitor or modulator of a specific biological target, providing a rationale for its potential pharmacological activity. nih.govresearchgate.net

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase | -6.0 to -8.5 | ASP 145 | Hydrogen Bond with N-H of imidazole |

| LEU 83, VAL 35 | Hydrophobic Interaction with methyl groups |

Chemical Reactivity and Mechanistic Studies of 4,5 Dimethyl 4,5 Dihydro 1h Imidazole

Nucleophilic and Electrophilic Reactivity of the Dihydroimidazole (B8729859) Ring

The chemical behavior of the 4,5-dimethyl-4,5-dihydro-1H-imidazole ring is characterized by the distinct roles of its constituent atoms. The ring contains an sp³-hybridized secondary amine nitrogen (N1) and an sp²-hybridized imine nitrogen (N3). This structure allows the ring to participate in both nucleophilic and electrophilic reactions.

As nucleophiles, 2-imidazolines are considered cyclic amidines. chemicalbook.com The sp³-hybridized nitrogen is the primary center of basicity and nucleophilicity. It can readily participate in reactions with electrophiles, such as alkyl halides, to form quaternary imidazolium (B1220033) salts. chemicalbook.com The reactivity can be further enhanced by deprotonation of the N1-H group, generating a highly nucleophilic anionic species. This is exemplified by the formation of lithiated 4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl 3-oxide, a dipole-stabilized paramagnetic carbanion that can act as a potent nucleophile, adding to electrophilic centers like aldonitrones. nih.gov

A summary of the reactivity patterns is presented in the table below.

| Reactive Site | Type of Reactivity | Common Reactions | Resulting Products |

| N1-H Nitrogen | Nucleophilic / Basic | Alkylation, Acylation, Sulfonylation | N1-substituted dihydroimidazoles |

| C2 Carbon | Electrophilic | Nucleophilic Addition (with activation) | Ring-opened or C2-substituted products |

| N3 Nitrogen | Nucleophilic / Basic (less than N1) | Protonation, Coordination to metals | Imidazolinium salts, Metal complexes |

Reaction Mechanisms of Derivatization and Transformation Reactions (e.g., phthalazine (B143731) ring opening)

The nucleophilic nature of the N1 nitrogen in the dihydroimidazole ring makes it a prime site for various derivatization reactions, including acylation, alkylation, and sulfonylation. chemicalbook.comwhiterose.ac.uk These reactions typically proceed via a standard nucleophilic substitution mechanism where the N1 nitrogen attacks the electrophilic center of the derivatizing agent.

A notable transformation involving a dihydroimidazole moiety is the ring opening of a fused phthalazine ring system. In the case of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, derivatization with sulfonyl chlorides leads not only to the expected di-substituted sulfonamide but also, under certain conditions, to the formation of hydrazonomethylbenzonitriles. This transformation involves a spontaneous opening of the phthalazine ring. nih.gov

The proposed mechanism for this phthalazine ring opening is initiated by a proton shift from the exocyclic imine group to the nitrogen atom at position 2 of the phthalazine ring. This tautomerization results in the formation of an unstable monosubstituted sulfonyl intermediate, which subsequently undergoes a heterocyclic ring opening to yield the stable benzonitrile (B105546) derivative. nih.gov This type of reaction, where a nucleophilic attack is followed by ring opening and rearrangement, highlights the complex reactivity that can be induced in molecules containing the dihydroimidazole scaffold. nih.gov

Stability and Degradation Pathways of the 4,5-Dihydro-1H-imidazole Scaffold

The stability of the 4,5-dihydro-1H-imidazole scaffold is influenced by environmental factors such as pH and temperature. Computationally, derivatives of this scaffold have been shown to possess high GAP (HOMO-LUMO gap) values, which indicates low reactivity and consequently higher stability. nih.gov However, the ring is susceptible to degradation, primarily through hydrolysis.

Hydrolysis of the imidazoline (B1206853) ring can be catalyzed by either acid or base and results in ring-opening. chemicalbook.com

Acid-catalyzed hydrolysis: In acidic conditions (pH < 6), the imidazoline ring is generally stable. This stability is attributed to the protonation of the tertiary nitrogen atom, which creates a positive charge that disfavors the nucleophilic attack by water required for hydrolysis. whiterose.ac.ukresearchgate.net

Base-catalyzed hydrolysis: In basic aqueous solutions, imidazolines can undergo ring-opening hydrolysis to form amine-amide compounds. researchgate.net For instance, refluxing with 30% aqueous potassium hydroxide (B78521) can yield the corresponding ethylenediamine (B42938) derivative. chemicalbook.com

The rate of hydrolysis is also temperature-dependent. At elevated temperatures (e.g., 100-150°C), significant hydrolysis of the imidazoline ring can occur, leading to the formation of the corresponding amido-amine. whiterose.ac.uk Thermally, imidazolines are generally stable, but when heated to decomposition, they are known to emit toxic fumes of nitrogen oxides (NOx). chemicalbook.com

The table below summarizes the degradation behavior under different conditions.

| Condition | Stability | Degradation Pathway | Primary Products |

| Acidic pH (<6) | High | Hydrolysis is inhibited | No significant degradation |

| Basic pH | Low | Base-catalyzed hydrolysis (ring opening) | Amine-amides, Ethylenediamine derivatives |

| Elevated Temperature | Moderate to Low | Accelerated hydrolysis | Amido-amines |

| High Heat (Decomposition) | Low | Thermal decomposition | Toxic NOx fumes |

Tautomerism and Isomerization Processes in Dihydroimidazole Systems

Tautomerism is a key feature of the 4,5-dihydro-1H-imidazole system, primarily involving proton migration between the two nitrogen atoms. For an N-unsubstituted 2-substituted dihydroimidazole, a prototropic equilibrium exists where the hydrogen atom on the N1 nitrogen can transfer to the N3 nitrogen. This process, a form of annular tautomerism, results in two tautomeric forms that are chemically equivalent if the C4 and C5 positions are symmetrically substituted, as in 4,5-dimethyl-4,5-dihydro-1H-imidazole. This rapid proton exchange is a fundamental characteristic of the scaffold. researchgate.net

The introduction of specific substituents can lead to more complex tautomeric and isomeric equilibria. For example, studies on the related aromatic compound 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole have shown that it can exist in several forms, including cis-enol, trans-enol, and keto tautomers, through a combination of rotational isomerization and proton transfer involving the hydroxyphenyl substituent. researchgate.net In aqueous solution, this particular derivative exists in an equilibrium between the cis-enol and keto forms. researchgate.net While these specific keto-enol tautomers are a feature of the substituent, they illustrate the principle that functional groups attached to the core ring can introduce additional isomerization pathways. For the 4,5-dimethyl-4,5-dihydro-1H-imidazole scaffold itself, the primary and most relevant process remains the intramolecular proton transfer between the ring's nitrogen atoms.

Exploration of 4,5 Dimethyl 4,5 Dihydro 1h Imidazole in Advanced Chemical Applications

Role in Coordination Chemistry and Metal Complex Formation

The nitrogen atoms within the imidazole (B134444) ring are key to its function as a ligand in coordination chemistry. researchgate.net Imidazole and its derivatives can coordinate with a wide range of metal ions, forming stable complexes with diverse geometries and properties. researchgate.net Derivatives of 4,5-dimethyl-1H-imidazole have been specifically utilized to create novel ligands for complexation with transition metals.

A notable example is the synthesis of a new azo ligand, 4,5-dimethyl-2-((3-((E)-1-(2-phenylhydrazono)ethyl)phenyl)diazenyl)-1H-imidazole (DPDPIH), which has been used to form complexes with several divalent metal ions. researchgate.net The characterization of these metal complexes through elemental analysis, spectroscopic methods (IR, ¹H NMR, electronic spectra), and magnetic susceptibility measurements has provided insight into their structure and bonding. researchgate.net The molar conductivity data indicated that the metal complexes are non-electrolytes. researchgate.net Magnetic susceptibility values revealed that complexes with Co(II), Ni(II), and Cu(II) are paramagnetic, while those with Zn(II) and Cd(II) are diamagnetic, which is consistent with their electronic configurations. researchgate.net Based on the electronic spectra and magnetic moments, an octahedral geometry was proposed for these metal complexes. researchgate.net

Table 1: Metal Complexes of an Azo-Substituted 4,5-Dimethyl-1H-imidazole Ligand

| Metal Ion | Proposed Geometry | Magnetic Property |

|---|---|---|

| Co(II) | Octahedral | Paramagnetic |

| Ni(II) | Octahedral | Paramagnetic |

| Cu(II) | Octahedral | Paramagnetic |

| Zn(II) | Octahedral | Diamagnetic |

| Cd(II) | Octahedral | Diamagnetic |

Data sourced from a study on a new azo ligand derived from 4,5-dimethyl-1H-imidazole. researchgate.net

Application in Catalysis (e.g., as precursors for N-Heterocyclic Carbenes (NHCs) or related ligands)

One of the most significant applications of the 4,5-dimethyl-4,5-dihydro-1H-imidazole scaffold is as a precursor to N-Heterocyclic Carbenes (NHCs). nih.gov Specifically, the saturated dihydro-imidazole backbone leads to the formation of saturated NHCs, which are known for being strong σ-donating ligands. scripps.edu This strong electron-donating ability enhances the stability and activity of the resulting metal-NHC complexes in catalytic applications. tcichemicals.comnih.gov

The general synthesis of these NHC ligands involves the deprotonation of the corresponding imidazolium (B1220033) salt, which is typically prepared by N-alkylation of the dihydroimidazole (B8729859) precursor. scripps.edu These NHCs form robust bonds with a vast range of transition metals and even main group elements. nih.gov The steric and electronic properties of the NHC ligand can be easily tuned by modifying the substituents on the nitrogen atoms, making them highly versatile for different catalytic systems. nih.govnih.gov

Metal complexes featuring NHC ligands derived from dihydroimidazoles are highly effective catalysts for a variety of important organic transformations. These include:

Cross-Coupling Reactions: Palladium-NHC complexes are widely used in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. scripps.eduresearchgate.net

Hydrogenation and Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes with bidentate NHC ligands have shown effectiveness in the hydrogenation of ketones and alkenes. nih.gov

C-H Bond Activation: The strong donor properties of NHC ligands facilitate challenging oxidative addition steps, enabling transition-metal-catalyzed C-H activation and functionalization reactions. nih.gov

Table 2: Examples of Catalytic Reactions Employing NHC Ligands

| Catalytic Reaction | Metal Catalyst | Role of NHC Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Stabilizes the active Pd(0) species and promotes oxidative addition. scripps.edu |

| Buchwald-Hartwig Amination | Palladium | Enhances catalytic activity, allowing reactions at room temperature. scripps.edu |

| Ketone Hydrogenation | Rhodium, Iridium | Acts as a strong σ-donor ligand to facilitate the catalytic cycle. nih.gov |

| C-H Arylation | Palladium | Enables difficult C-H activation steps through strong coordination. nih.gov |

Development as Components in Functional Materials (e.g., optical materials, dyes, agrochemicals)

The imidazole scaffold is a versatile platform for the design of functional organic materials due to its aromaticity, stability, and tunable electronic properties. researchgate.netiosrjournals.org Derivatives of 4,5-dimethyl-1H-imidazole have been incorporated into materials with specific optical and chemical functions.

Dyes and Optical Materials: The development of novel dyes is an active area of research. An azo compound synthesized from 4,5-dimethyl-1H-imidazole has been shown to form colored complexes with various metals. researchgate.net The electronic spectra of the free azo ligand and its metal complexes exhibit characteristic absorption bands in the UV-visible region, corresponding to π-π* and n-π* electronic transitions, which are responsible for their color. researchgate.net This demonstrates the potential of using the 4,5-dimethyl-1H-imidazole core to create new chromophoric systems.

Furthermore, the broader class of imidazole derivatives has been explored for creating environmentally sensitive fluorophores. rsc.org The fluorescence properties of these molecules can be tuned by chemical modification, making them useful as sensors for solvent polarity or for detecting specific ions. rsc.org

Agrochemicals: The imidazole ring is a common feature in many biologically active compounds, including fungicides and herbicides. nih.goviosrjournals.org While specific agrochemical applications for 4,5-dimethyl-4,5-dihydro-1H-imidazole are not extensively detailed in the reviewed literature, the general importance of the imidazole moiety in agrochemicals suggests potential for future development in this area. iosrjournals.org

Table 3: Spectroscopic Data for an Azo Dye Derived from 4,5-Dimethyl-1H-imidazole

| Compound | Absorption Maxima (λmax, nm) | Corresponding Transitions |

|---|---|---|

| Free Azo Ligand (DPDPIH) | 205, 350, 431, 566 | π-π, n-π |

| Ni(II) Complex | 205, 350, 431, 566, 680, 720 | π-π, n-π, d-d transitions |

Data highlights the electronic transitions responsible for the color of the compounds. researchgate.net

Chemical Probe Development for Biological Systems

Chemical probes are essential tools for studying biological systems. The development of such probes involves the synthesis of molecules with specific properties, followed by rigorous characterization to confirm their structure and purity. The imidazole scaffold is a valuable starting point for creating such molecules due to its prevalence in biological systems and its synthetic tractability. nih.govnih.gov

The synthesis of potential chemical probes based on an imidazole core often involves multi-component, one-pot reactions. researchgate.netnih.gov For instance, a general approach could involve the condensation of a diketone (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) to create a tetrasubstituted imidazole ring. researchgate.net By choosing appropriate starting materials, various functional groups can be introduced to modulate the molecule's properties.

The characterization of these newly synthesized compounds is a critical step. A combination of analytical techniques is employed to ensure the correct structure has been obtained. These methods typically include:

Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) to elucidate the carbon-hydrogen framework, and Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups. nih.gov

Mass Spectrometry: To confirm the molecular weight of the synthesized compound. researchgate.net

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, confirming the empirical formula. researchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state. rsc.org

While the direct synthesis of a chemical probe from 4,5-dimethyl-4,5-dihydro-1H-imidazole is not explicitly detailed in the surveyed literature, the established synthetic methodologies for functionalizing the imidazole core provide a clear pathway for the future design and creation of such specialized molecules. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions for 4,5 Dimethyl 4,5 Dihydro 1h Imidazole Chemistry

Novel Synthetic Methodologies and Process Intensification for Efficient Production

The efficient and sustainable synthesis of 4,5-Dimethyl-4,5-dihydro-1H-imidazole is paramount for enabling its broader investigation and potential application. Future research is expected to move beyond traditional batch syntheses towards more sophisticated and intensified processes.

Key areas of development include:

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce waste, and improve atom economy is a critical future direction. nih.gov This includes exploring one-pot, multi-component reactions that combine starting materials in a single step to yield the desired product, thereby minimizing purification steps and solvent usage. tandfonline.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling. researchgate.net Implementing a flow process for 4,5-Dimethyl-4,5-dihydro-1H-imidazole could lead to higher purity, reduced reaction times, and greater process control. researchgate.net Operation at elevated temperatures and pressures in a continuous flow setup can significantly intensify the reaction, leading to the formation of the imidazole (B134444) core in mere minutes. researchgate.net

| Methodology | Key Features | Potential Advantages for 4,5-Dimethyl-4,5-dihydro-1H-imidazole | Reference |

|---|---|---|---|

| Traditional Batch Synthesis | Step-wise reactions in large vessels; often requires significant solvent and energy input. | Well-established procedures. | N/A |

| One-Pot Multi-Component Reactions | Combines multiple reactants in a single vessel to form the final product. | Reduced waste, simplified purification, improved atom economy. | tandfonline.comresearchgate.net |

| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor coil or tube. | Rapid heating/cooling, precise control, enhanced safety, easy scalability. | researchgate.net |

| Novel Catalysis (e.g., Nanostructured Molten Salts) | Utilizes advanced catalysts to facilitate reactions under mild conditions. | High efficiency, catalyst reusability, solvent-free conditions, cost-effectiveness. | rsc.org |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, thereby accelerating the discovery of new applications. For 4,5-Dimethyl-4,5-dihydro-1H-imidazole, advanced computational modeling will be instrumental in unlocking its potential.

Future research in this area will likely focus on:

Density Functional Theory (DFT): DFT calculations can be used to determine optimized molecular geometries, electronic structures, and spectroscopic properties (FT-IR, NMR) of 4,5-Dimethyl-4,5-dihydro-1H-imidazole and its derivatives. tandfonline.com These theoretical calculations can provide deep insights into the molecule's stability, reactivity, and potential reactive sites through analyses like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps. tandfonline.com

Molecular Docking and Dynamics: To explore potential pharmaceutical applications, molecular docking simulations can predict the binding affinity and interactions of 4,5-Dimethyl-4,5-dihydro-1H-imidazole derivatives with biological targets like enzymes and receptors. tandfonline.comresearchgate.net Subsequent molecular dynamics simulations can confirm the stability of these interactions under physiological conditions. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed on a series of related dihydro-imidazole derivatives to build models that correlate their structural features with specific activities. nih.gov These models can then be used to predict the potency of newly designed analogues, guiding synthetic efforts towards more effective compounds. nih.gov

| Modeling Technique | Objective | Predicted Parameters/Outcomes | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | To understand molecular structure and reactivity. | Optimized geometry, bond parameters, charge distribution, molecular stability. | tandfonline.com |

| Molecular Docking | To predict interactions with biological targets. | Binding affinity, interaction modes, potential as an inhibitor or agonist. | researchgate.net |

| Molecular Dynamics (MD) | To simulate the behavior of molecule-target complexes over time. | Conformational stability, binding patterns in a simulated environment. | tandfonline.com |

| 3D-QSAR | To correlate molecular structure with biological activity. | Predictive models for activity, identification of key structural requirements. | nih.gov |

Integration with Supramolecular Chemistry and Nanotechnology for Novel Architectures

The imidazole ring is a versatile building block in supramolecular chemistry due to its ability to participate in various noncovalent interactions, including hydrogen bonding and coordination with metal ions. nih.gov The unique structure of 4,5-Dimethyl-4,5-dihydro-1H-imidazole could be leveraged to create novel supramolecular assemblies and nanomaterials.

Emerging research directions include:

Pharmaceutical Cocrystals: This compound could be explored as a "coformer" in the development of pharmaceutical cocrystals. researchgate.netnih.gov By co-crystallizing with an Active Pharmaceutical Ingredient (API), it could potentially improve the API's physical properties, such as solubility and stability, without altering its chemical structure. mdpi.com The formation of intermolecular hydrogen bonds and π–π interactions would be key to organizing these supramolecular structures. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the dihydro-imidazole ring can act as ligands to coordinate with metal ions, forming extended, porous structures known as MOFs. The specific stereochemistry of the dimethyl groups could influence the resulting framework's topology and pore environment, leading to materials with tailored properties for gas storage, separation, or catalysis.

Nanomaterial Functionalization: 4,5-Dimethyl-4,5-dihydro-1H-imidazole could be used to functionalize the surface of nanoparticles. This could enhance their dispersibility in various media or introduce specific functionalities, opening up applications in fields like targeted drug delivery or advanced sensing platforms.

| Application Area | Role of 4,5-Dimethyl-4,5-dihydro-1H-imidazole | Potential Outcome | Governing Interactions | Reference |

|---|---|---|---|---|

| Pharmaceutical Cocrystals | Coformer | Enhanced solubility and stability of Active Pharmaceutical Ingredients (APIs). | Hydrogen bonding, π–π interactions. | researchgate.netnih.gov |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Creation of porous materials for catalysis, gas storage, or separation. | Coordination bonds with metal ions. | nih.gov |

| Nanoparticle Surface Modification | Functionalizing Agent | Improved dispersibility and targeted functionality of nanomaterials. | Covalent or noncovalent surface attachment. | rsc.org |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science

The future of 4,5-Dimethyl-4,5-dihydro-1H-imidazole chemistry lies in its integration with other scientific disciplines, particularly materials science and medicinal chemistry. The synthesis of novel derivatives and polymers based on this core structure could lead to materials with unique and valuable properties.

Key interdisciplinary research avenues are:

Medicinal Chemistry: While the imidazole core is a well-known pharmacophore, the specific dihydro-dimethyl variant remains underexplored. nih.govmdpi.com Synthetic chemists can create libraries of derivatives for screening against various biological targets, including kinases, microbes, and cancer cell lines, potentially leading to the discovery of new therapeutic agents. mdpi.comnih.gov

Nonlinear Optical (NLO) Materials: Computational studies on some imidazole derivatives have suggested their potential as NLO materials due to high molecular hyperpolarizability. tandfonline.com Synthesizing and characterizing derivatives of 4,5-Dimethyl-4,5-dihydro-1H-imidazole could lead to new materials for applications in optoelectronics and photonics.

High-Energy Materials: Certain dinitro- and trinitro-substituted imidazoles have been investigated for their potential as high-energy materials, exhibiting good thermal stability and high detonation velocities. researchgate.net While introducing such functional groups requires careful handling, this represents a potential, albeit specialized, research direction at the intersection of synthetic chemistry and materials science. researchgate.net

| Field | Research Focus | Potential Application | Reference |

|---|---|---|---|

| Medicinal Chemistry | Synthesis and screening of new derivatives for biological activity. | Development of novel anticancer, antifungal, or antibacterial agents. | mdpi.comnih.gov |

| Materials Science (Optoelectronics) | Design of molecules with high hyperpolarizability. | Creation of new nonlinear optical (NLO) materials. | tandfonline.com |

| Materials Science (Energetics) | Synthesis of highly nitrated derivatives. | Development of thermally stable high-energy materials. | researchgate.net |

Q & A

Q. What are the standard synthetic routes for 4,5-dimethyl-4,5-dihydro-1H-imidazole derivatives?

Methodological Answer:

- Base-promoted cyclization : React amidines with ketones under NaOH/pyridine conditions (80°C, 24 h), yielding 60–86% depending on substituents (e.g., phenyl groups enhance yields) .

- Nickel-catalyzed cyclization : For hydrazinyl derivatives, employ amido-nitrile cyclization via proto-demetallation and tautomerization .

- Multicomponent reactions : Combine aldehydes, ammonium acetate, and diketones in acetic acid for 2,4,5-tri-substituted imidazoles .

Q. What spectroscopic techniques are essential for characterizing imidazole derivatives?

Methodological Answer:

- NMR : Identify substituents via and chemical shifts (e.g., NH protons at δ 11.89 ppm in DMSO-d) .

- IR : Detect functional groups (C=N stretch at ~1666 cm, NH at ~3448 cm) .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. What biological activities are associated with 4,5-dihydroimidazole derivatives?

Methodological Answer:

- Antimicrobial assays : Test against bacterial/fungal strains via broth microdilution .

- Receptor targeting : Use radiolabeled derivatives (e.g., PET probes for I-imidazoline receptors) .

- Anticancer screening : Evaluate cytotoxicity via MTT assays on cancer cell lines .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence yields in transition-metal-free synthesis?

Methodological Answer:

- Data-driven analysis : Electron-donating groups (e.g., phenyl, Entry 11–12 in ) improve yields (85–86%) by stabilizing intermediates. Steric hindrance (e.g., iso-CH, Entry 3 in ) reduces yields (61%) due to slower cyclization.

- Table :

| Substituent (R) | Yield (%) |

|---|---|

| Ph (Entry 11) | 85 |

| iso-CH | 61 |

Q. How can graph set analysis elucidate hydrogen-bonding patterns in imidazole crystals?

Methodological Answer:

- Etter’s rules : Categorize H-bond motifs (e.g., chains, rings) using directional interactions. For example, in 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, C–H···O chains propagate along the b-axis .

- C–H···π interactions : Analyze non-classical bonds (e.g., methyl H to phenyl rings) for crystal packing stability .

Q. What computational approaches are used to study reaction mechanisms in imidazole synthesis?

Methodological Answer:

Q. How to resolve contradictions in reported yields for similar imidazole syntheses?

Methodological Answer:

- Variable analysis : Compare catalysts (e.g., transition-metal-free vs. nickel-catalyzed ), solvents (pyridine vs. DMSO), and reaction times.

- Design of Experiments (DOE) : Systematically vary parameters (e.g., base concentration, temperature) to identify optimal conditions .

Data Contradiction Analysis

- Example : The base-promoted method achieves higher yields (80–86%) for linear alkyl substituents compared to branched analogs. This contrasts with nickel-catalyzed routes , where steric effects are less pronounced due to catalytic cycling.

Key Notes

- References : All citations align with peer-reviewed journals (e.g., Acta Crystallographica, J. Org. Chem.) or authoritative databases (PubChem).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.